

# Entrectinib tissue S9 metabolism assay protocol

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## Compound Focus: Entrectinib

CAS No.: 1108743-60-7

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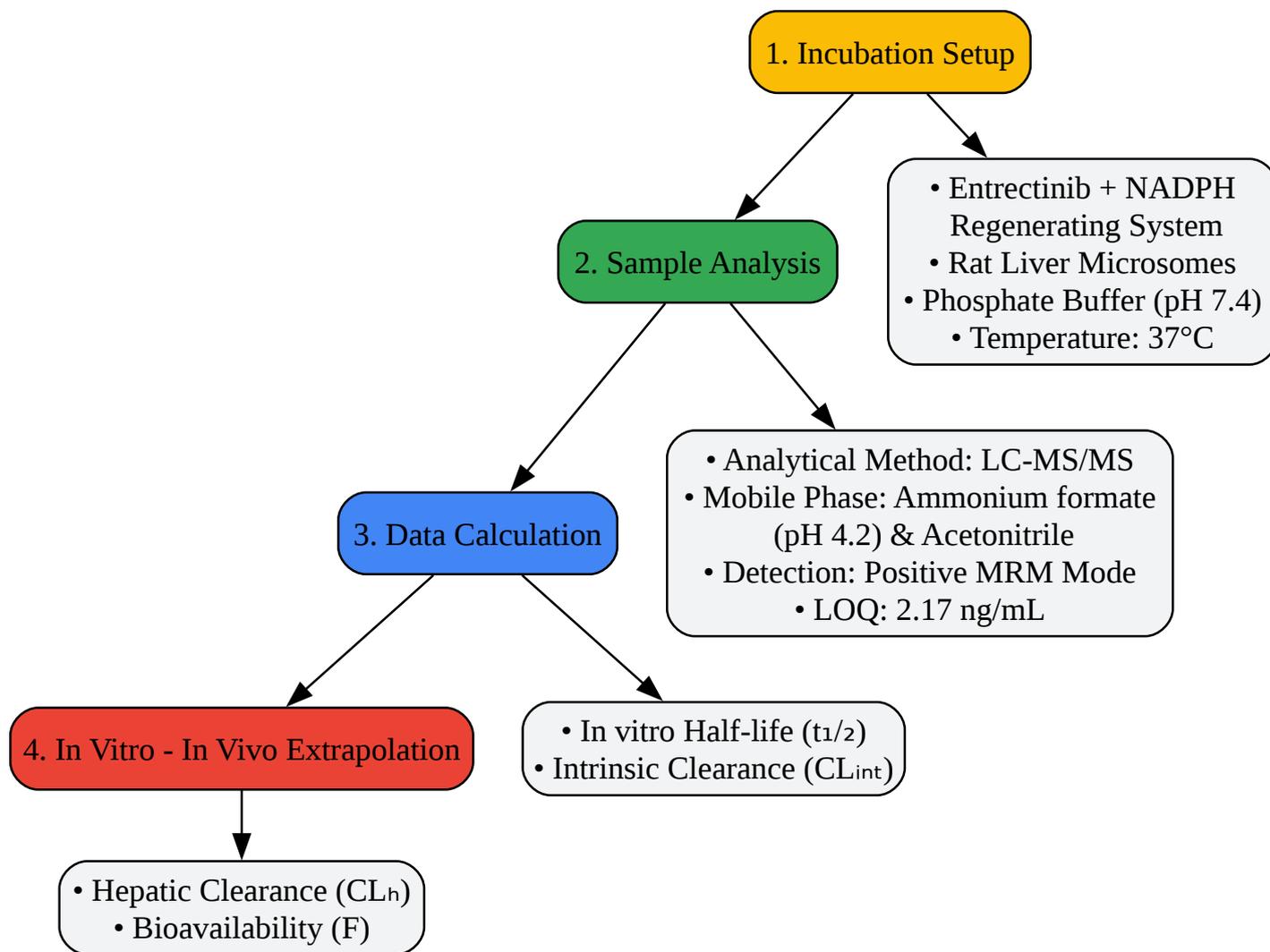
## Metabolic Profile of Entrectinib

Understanding how **Entrectinib** is metabolized is crucial for designing relevant assays. The table below summarizes key characteristics:

Aspect	Description
<b>Primary Metabolizing Enzyme</b>	Cytochrome P450 3A4 (CYP3A4), responsible for <b>76%</b> of its metabolism in humans [1] [2].
<b>Active Metabolite</b>	M5, which has similar pharmacological activity to the parent drug and reaches about <b>40%</b> of the steady-state concentration of Entrectinib [1] [3].
<b>Other Metabolic Pathways</b>	In vitro studies also identify N-dealkylated, N-oxide, and hydroxylated metabolites [1].
<b>Reaction Phenotyping</b>	In vitro incubation with recombinant human CYP enzymes showed inhibition potential ranked as: CYP2C8 ≈ CYP3A4 > CYP2C9 > CYP2C19 ≈ CYP3A5 > CYP2D6 > CYP2B6 > CYP1A2 [4].

## Experimental Methodology: Liver Microsome Assay

While a tissue S9 assay protocol is not provided, one research paper details an investigation of **Entrectinib**'s metabolic stability in **Rat Liver Microsomes (RLMs)**, which follows a similar principle [5]. The workflow and key parameters are outlined below.



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The key methodological details from this study are summarized in the table below.

Parameter	Description
Biological System	Rat Liver Microsomes (RLMs) [5].

Parameter	Description
Incubation Conditions	Entrectinib incubated with RLMs and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C [5].
Analytical Technique	LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [5].

| **Chromatography** | - **Column:** C18 (4.6 x 75 mm, 2.7 µm).

- **Mobile Phase:** Isocratic elution with a mix of ammonium formate in H<sub>2</sub>O (pH 4.2) and acetonitrile (48:52).
- **Run Time:** 4 minutes [5]. | | **Detection** | - **Ionization:** Positive electrospray (ESI+).
- **Mode:** Multiple Reaction Monitoring (MRM). The specific mass transitions for **Entrectinib** and its internal standard (Lapatinib) were monitored [5]. | | **Key Measurements** | The rate of **Entrectinib** disappearance over time was measured to calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ) [5]. | | **Method Validation** | The bioanalytical method was validated for specificity, sensitivity (LOQ of 2.17 ng/mL), linearity, accuracy, and precision [5]. |

## Application Notes for Researchers

For scientists aiming to study **Entrectinib** metabolism, here are some key considerations:

- **Assay Design:** The primary goal of a metabolism assay is to quantify the disappearance of the parent drug (**Entrectinib**) over time in the presence of a metabolically active system (like tissue S9 fraction or liver microsomes) and a cofactor (like NADPH). The intrinsic clearance is then calculated from the observed decay rate [6] [5].
- **Tissue S9 vs. Liver Microsomes:** While the provided protocol uses liver microsomes, a **tissue S9 fraction** contains both microsomal and cytosolic enzymes, offering a broader view of potential metabolic pathways (including those not present in liver-specific preparations) [6]. The experimental workflow for an S9 assay would be very similar to the one described above.
- **Key Experimental Parameters:**
  - **Cofactors:** Ensure the presence of an NADPH-regenerating system to sustain CYP450 activity.
  - **Protein Binding:** The assay measures intrinsic clearance based on unbound drug concentration. **Entrectinib** is >99% protein bound in plasma, which is a critical factor when extrapolating in vitro data to in vivo predictions [1].
  - **LC-MS/MS:** This remains the gold-standard technique for sensitive and specific quantification of drugs and their metabolites in complex biological matrices [5].

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